molecular formula C9H14O4 B13184533 Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13184533
M. Wt: 186.20 g/mol
InChI Key: XROAHSZECOKVDK-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol This compound is known for its unique spirocyclic structure, which consists of a dioxaspiroheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with dimethyl carbonate in the presence of a base catalyst to form the spirocyclic intermediate. This intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-8(2)4-12-5-9(8)6(13-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

XROAHSZECOKVDK-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC12C(O2)C(=O)OC)C

Origin of Product

United States

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